Cas no 1807939-41-8 (2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans)

2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans 化学的及び物理的性質
名前と識別子
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- 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans
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2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1700286-0.5g |
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine |
1807939-41-8 | 95.0% | 0.5g |
$601.0 | 2025-02-20 | |
Enamine | EN300-1700286-10g |
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans |
1807939-41-8 | 90% | 10g |
$3315.0 | 2023-09-20 | |
1PlusChem | 1P01BBXR-5g |
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans |
1807939-41-8 | 90% | 5g |
$2519.00 | 2025-03-19 | |
1PlusChem | 1P01BBXR-50mg |
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans |
1807939-41-8 | 90% | 50mg |
$234.00 | 2025-03-19 | |
A2B Chem LLC | AW07503-100mg |
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans |
1807939-41-8 | 90% | 100mg |
$318.00 | 2024-04-20 | |
A2B Chem LLC | AW07503-10g |
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans |
1807939-41-8 | 90% | 10g |
$3525.00 | 2024-04-20 | |
Enamine | EN300-1700286-5.0g |
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine |
1807939-41-8 | 95.0% | 5.0g |
$2235.0 | 2025-02-20 | |
Enamine | EN300-1700286-0.25g |
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine |
1807939-41-8 | 95.0% | 0.25g |
$383.0 | 2025-02-20 | |
Enamine | EN300-1700286-0.05g |
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine |
1807939-41-8 | 95.0% | 0.05g |
$179.0 | 2025-02-20 | |
Enamine | EN300-1700286-10.0g |
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-amine |
1807939-41-8 | 95.0% | 10.0g |
$3315.0 | 2025-02-20 |
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Book reviews
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
2-(3,5-dimethylphenyl)cyclopentan-1-amine, transに関する追加情報
Introduction to 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans (CAS No. 1807939-41-8)
2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans, identified by its Chemical Abstracts Service (CAS) number 1807939-41-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The compound features a cyclopentanamine core substituted with a 3,5-dimethylphenyl group, which contributes to its distinct pharmacological properties and reactivity.
The structural motif of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans encompasses a blend of aromatic and aliphatic components, making it a versatile scaffold for medicinal chemists. The presence of the dimethylphenyl group enhances the compound's lipophilicity and binding affinity, which are critical factors in the design of bioactive molecules. This feature positions the compound as a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives, particularly those incorporating aromatic rings with substituents that modulate biological activity. The 3,5-dimethylphenyl moiety in 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans is known to influence the compound's interactions with biological targets, including enzymes and receptors. This has prompted researchers to investigate its role in various pharmacological contexts.
One of the most compelling aspects of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans is its potential as a precursor for more complex molecules. The cyclopentanamine core provides a rigid framework that can be modified to achieve specific pharmacological effects. For instance, derivatives of this compound have been explored as intermediates in the synthesis of drugs targeting neurological disorders. The ability to fine-tune the structure while retaining the core pharmacophore makes this compound an invaluable tool in medicinal chemistry.
Recent studies have highlighted the importance of conformational flexibility in drug-like molecules. The trans configuration of 2-(3,5-dimethylphenyl)cyclopentan-1-amine contributes to its stability and predictability in biological systems. This conformational preference is often exploited to enhance binding affinity and reduce metabolic degradation. Such characteristics are particularly relevant in the design of long-acting pharmaceuticals where sustained activity is desired.
The synthesis of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 3,5-dimethylaniline and cyclopentanone derivatives. These intermediates are then coupled through nucleophilic substitution or other reaction mechanisms to form the final product. The synthetic route underscores the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.
The pharmacological profile of 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans has been studied in various preclinical models. Initial investigations suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, making it a candidate for further exploration in central nervous system (CNS) drug development. Additionally, its structural similarity to known bioactive molecules allows for comparative studies that can provide insights into its mechanism of action.
In conclusion, 2-(3,5-dimethylphenyl)cyclopentan-1-amine, trans (CAS No. 1807939-41-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and pharmacological properties make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, 2-(3, 5-dimethylphenyl)cyclopentan-l-am ine, trans is poised to play an increasingly important role in drug discovery and development.
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